molecular formula C20H12FN3O5S3 B2382748 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate CAS No. 877642-86-9

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate

Cat. No.: B2382748
CAS No.: 877642-86-9
M. Wt: 489.51
InChI Key: HHSBJDPTQOFIDR-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate is a compound notable for its multifaceted applications across various scientific disciplines. Its structure comprises a fusion of thiophene, thiadiazole, and fluorobenzoate moieties, showcasing a highly functionalized chemical framework that makes it a valuable candidate for diverse research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation: : The preparation of the core pyran ring system can begin with the synthesis of 4-oxo-4H-pyran derivatives, which typically involves the cyclization of appropriate precursors under acidic or basic conditions.

  • Final Coupling: : The final step includes the coupling of the 2-fluorobenzoate group with the intermediate, often utilizing esterification or amidation reactions under optimized conditions.

Industrial Production Methods

In an industrial setting, these reactions are typically scaled up using continuous flow reactors to ensure consistent quality and yield. Solvent choice, temperature control, and reaction time are critical parameters adjusted to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the thiophene ring, forming sulfoxides or sulfones.

  • Reduction: : Reduction of the carbonyl groups in the pyran ring can yield the corresponding alcohol derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in suitable solvents.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.

  • Substitution: : Use of strong nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Major Products

Depending on the reaction, products can range from oxidized derivatives to substituted fluorobenzoates, each exhibiting unique chemical properties.

Scientific Research Applications

The compound is extensively used in various fields:

  • Chemistry: : As a versatile intermediate for the synthesis of more complex molecules.

  • Biology: : Investigated for potential antimicrobial and anticancer activities.

  • Medicine: : Explored as a candidate for drug development due to its biological activity.

  • Industry: : Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. The thiadiazole and thiophene moieties enable binding to active sites of enzymes, inhibiting their activity, while the fluorobenzoate group enhances cell permeability and stability.

Comparison with Similar Compounds

Compared to other thiadiazole and thiophene derivatives, this compound stands out due to its enhanced stability and bioactivity. Similar compounds include:

  • 4H-pyran derivatives

  • Thiadiazole-based drugs like furazolidone

  • Thiophene-based compounds used in organic electronics

By amalgamating different functionalities into a single structure, 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate represents a significant advancement in the design of multifunctional compounds for scientific and industrial applications.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FN3O5S3/c21-13-5-2-1-4-12(13)18(27)29-15-9-28-11(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-6-3-7-30-16/h1-9H,10H2,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSBJDPTQOFIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FN3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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